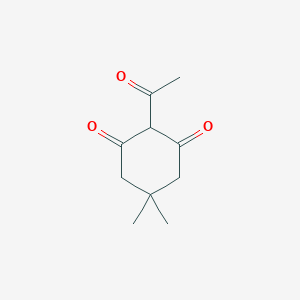

2-Acetyl-5,5-dimethylcyclohexane-1,3-dione

Description

The exact mass of the compound 2-Acetyl-5,5-dimethylcyclohexane-1,3-dione is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Acetyl-5,5-dimethylcyclohexane-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Acetyl-5,5-dimethylcyclohexane-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-acetyl-5,5-dimethylcyclohexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-6(11)9-7(12)4-10(2,3)5-8(9)13/h9H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITSKWKZDPHAQNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1C(=O)CC(CC1=O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50334029 | |

| Record name | 2-Acetyldimedone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1755-15-3 | |

| Record name | 2-Acetyldimedone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Cyclohexanedione, 2-acetyl-5,5-dimethyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Acetyl-5,5-dimethylcyclohexane-1,3-dione from Dimedone

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-Acetyl-5,5-dimethylcyclohexane-1,3-dione, a critical reagent often utilized as a protecting group for primary amines in peptide synthesis.[1][2] Commonly known as 2-acetyldimedone or by its protecting group designation, Dde-OH, this compound is synthesized through the C-acylation of 5,5-dimethylcyclohexane-1,3-dione (dimedone). This document details the prevalent synthetic methodologies, reaction mechanisms, and explicit experimental protocols. Quantitative data is summarized for comparative analysis, and key processes are visualized through workflow and pathway diagrams to facilitate a deeper understanding for researchers in organic synthesis and drug development.

Introduction

2-Acetyl-5,5-dimethylcyclohexane-1,3-dione is a tricarbonyl compound featuring an acetyl group at the 2-position of the dimedone ring structure.[1] Its primary application in advanced organic synthesis is as the Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) protecting group for primary amines.[3] The Dde group offers the advantage of orthogonal deprotection, as it can be cleaved under specific conditions that do not affect other common amine-protecting groups, a crucial feature in complex multi-step syntheses like solid-phase peptide synthesis.[2] The synthesis of this compound is typically achieved through the base-catalyzed acylation of the acidic methylene proton of dimedone.[3]

Synthetic Routes and Mechanism

The core transformation in the synthesis of 2-Acetyl-5,5-dimethylcyclohexane-1,3-dione is the C-acylation of dimedone. The protons on the carbon at the 2-position of the dimedone ring are acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups. This allows for deprotonation by a suitable base to form a stable enolate anion, which then acts as a nucleophile.

The enolate attacks an electrophilic acetylating agent, such as acetyl chloride or acetic anhydride, to form the final product. The choice of base, solvent, and acetylating agent can significantly influence the reaction's efficiency and yield.

Caption: Reaction mechanism for the synthesis of 2-acetyldimedone.

Comparative Data of Synthetic Protocols

Several methods for the acylation of dimedone have been reported. The following table summarizes the quantitative data from prominent protocols to allow for easy comparison.

| Parameter | Method 1: Acetyl Chloride[3] | Method 2: DCC Coupling[4] | Method 3: Base-Catalyzed Condensation[3] |

| Starting Material | Dimedone | Dimedone | Dimedone |

| Acylating Agent | Acetyl Chloride | Acetic Acid (as an example of an acid derivative) | Dimethyl (methoxymethylene)malonate |

| Base / Catalyst | N,N-Diisopropylethylamine (DIPEA), 4-Dimethylaminopyridine (DMAP) | Dicyclohexylcarbodiimide (DCC), Triethylamine (TEA), 4-Dimethylaminopyridine (DMAP) | Potassium Carbonate (K₂CO₃) |

| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) | Acetone |

| Temperature | Reflux | Room Temperature | Not specified |

| Reaction Time | Not specified | 24 hours | Not specified |

| Reported Yield | 85% | Not specified (protocol is for library synthesis) | 30% |

| Product Form | Yellow solid | Purified by flash chromatography or recrystallization | Not specified |

Detailed Experimental Protocols

The following section provides detailed methodologies for the synthesis. The protocol using acetyl chloride is highlighted due to its high reported yield.[3]

This method is an efficient procedure for the preparation of 2-Acetyl-5,5-dimethylcyclohexane-1,3-dione.[3]

Materials:

-

5,5-dimethylcyclohexane-1,3-dione (dimedone)

-

Acetyl chloride

-

N,N-Diisopropylethylamine (DIPEA)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Standard glassware for reflux and workup

Procedure:

-

To a solution of 5,5-dimethylcyclohexane-1,3-dione in anhydrous dichloromethane (DCM), add N,N-diisopropylethylamine and a catalytic amount of 4-dimethylaminopyridine.

-

Add acetyl chloride to the mixture.

-

Heat the reaction mixture to reflux and maintain until the reaction is complete (monitor by TLC).

-

Upon completion, cool the mixture to room temperature.

-

Perform an aqueous workup: wash the organic layer sequentially with a mild acid solution (e.g., 1M HCl), water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product, a yellow solid, can be further purified if necessary by recrystallization or silica gel chromatography. The reported isolated yield for this procedure is 85%.[3]

This protocol describes a general method for the synthesis of 2-acyl-cyclohexane-1,3-diones and is applicable for the synthesis of the target compound using acetic acid.[4]

Materials:

-

5,5-dimethylcyclohexane-1,3-dione (dimedone) (2.00 mmol)

-

Acetic Acid (2.00 mmol)

-

Dicyclohexylcarbodiimide (DCC) (2.40 mmol)

-

Triethylamine (TEA) (2.40 mmol)

-

4-Dimethylaminopyridine (DMAP) (0.20 mmol)

-

Dichloromethane (DCM) (40 mL)

-

1M HCl solution

-

Diethyl ether

-

Brine

Procedure:

-

Dissolve 5,5-dimethylcyclohexane-1,3-dione (2.00 mmol) in dichloromethane (40 mL) in a round-bottom flask.

-

Successively add acetic acid (2.00 mmol), dicyclohexylcarbodiimide (2.40 mmol), triethylamine (2.40 mmol), and 4-dimethylaminopyridine (0.20 mmol).

-

Stir the reaction mixture at room temperature for 24 hours.

-

After 24 hours, dilute the mixture with additional dichloromethane and filter to remove the dicyclohexylurea precipitate.

-

Transfer the filtrate to a separatory funnel and add 20 mL of 1M HCl.

-

Extract the aqueous phase with diethyl ether (3 x 20 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure.

-

Purify the resulting residue by flash chromatography (e.g., using a hexanes/ethyl acetate solvent system) or by recrystallization to obtain the pure product.[4]

Experimental Workflow Visualization

The general workflow for the synthesis, workup, and purification of 2-Acetyl-5,5-dimethylcyclohexane-1,3-dione is depicted below.

Caption: General experimental workflow for synthesis and purification.

This guide provides the essential technical details for the successful synthesis of 2-Acetyl-5,5-dimethylcyclohexane-1,3-dione. Researchers should perform their own risk assessment and optimization based on their specific laboratory conditions and purity requirements.

References

An In-depth Technical Guide to 2-Acetyl-5,5-dimethylcyclohexane-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of 2-Acetyl-5,5-dimethylcyclohexane-1,3-dione, a versatile building block in organic chemistry.

Core Physicochemical Properties

2-Acetyl-5,5-dimethylcyclohexane-1,3-dione, also known as 2-acetyldimedone, is an organic compound with the molecular formula C10H14O3.[1][2] It is a β-diketone derivative that typically appears as a white or colorless to yellow powder or lump.[1] This compound is soluble in organic solvents like methanol and ethanol.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative physicochemical properties of 2-Acetyl-5,5-dimethylcyclohexane-1,3-dione.

| Identifier | Value | Reference |

| CAS Number | 1755-15-3 | [1][2][3][4][5][6][7][8][9][10] |

| Molecular Formula | C10H14O3 | [1][2][5][6][7] |

| Molecular Weight | 182.22 g/mol | [1][2][5][6][7] |

| IUPAC Name | 2-acetyl-5,5-dimethylcyclohexane-1,3-dione | [5] |

| SMILES | CC(=O)C1C(=O)CC(C)(C)CC1=O | [2][5][7] |

| InChI Key | ITSKWKZDPHAQNK-UHFFFAOYSA-N | [2][5] |

| Physical Property | Value | Reference |

| Melting Point | 34–40 °C | [2][3][4] |

| Boiling Point | 307.4 ± 32.0 °C at 760 mmHg | |

| 132 - 133 °C at 20 Torr | [2][4] | |

| Density | 1.1 ± 0.1 g/cm³ | [4] |

| Flash Point | 128.8 ± 20.3 °C | |

| pKa (Predicted) | 3.56 ± 0.42 | [2] |

| LogP | 0.27 |

Synthesis and Experimental Protocols

The primary synthetic route to 2-Acetyl-5,5-dimethylcyclohexane-1,3-dione is the base-catalyzed acylation of 5,5-dimethylcyclohexane-1,3-dione (dimedone).[3]

General Synthesis Workflow

The diagram below illustrates the general workflow for the synthesis of 2-Acetyl-5,5-dimethylcyclohexane-1,3-dione from dimedone.

Caption: General workflow for the synthesis of 2-Acetyl-5,5-dimethylcyclohexane-1,3-dione.

Detailed Experimental Protocol: Acylation of Dimedone

This protocol is based on the acylation of dimedone using acetic anhydride.

Materials:

-

5,5-dimethylcyclohexane-1,3-dione (dimedone) (15.0 g, 107 mmol)

-

Acetic anhydride (12.2 mL, 129 mmol)

-

4-Dimethylaminopyridine (DMAP) (2.61 g, 21.4 mmol)

-

Triethylamine (TEA) (29.8 mL, 214 mmol)

-

Dichloromethane (DCM) (100 mL)

-

5% Hydrochloric acid (HCl)

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

In a suitable reaction vessel, dissolve dimedone (15.0 g, 107 mmol) in dichloromethane (100 mL).

-

To this solution, add acetic anhydride (12.2 mL, 129 mmol), DMAP (2.61 g, 21.4 mmol), and triethylamine (29.8 mL, 214 mmol).

-

Stir the reaction mixture at room temperature under an inert atmosphere (e.g., argon) for 48 hours.

-

After the reaction is complete, evaporate the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with 5% HCl solution.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, eluting with an ethyl acetate/hexane gradient, to yield the pure product as pale yellow crystals.[3]

Applications in Organic and Medicinal Chemistry

The primary application of 2-Acetyl-5,5-dimethylcyclohexane-1,3-dione is as a protecting group for primary amines, particularly in peptide synthesis.[1][3] The resulting 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (Dde) protecting group is valuable in peptide chemistry.[3]

Role as a Protecting Group for Amines

The compound reacts with primary amines to form a stable enamine, thus protecting the amine functionality from participating in unwanted side reactions during complex synthetic sequences. This protection strategy is crucial for achieving high yields and purity in multi-step syntheses.

Caption: Logical relationship of amine protection and deprotection using 2-acetyldimedone.

Other Applications

-

Aldehyde Detection: It can react with aldehydes through nucleophilic addition to form stable adducts, which is useful in qualitative analysis.[3]

-

Ligand Precursor: It serves as a precursor for ligands used in transition-metal complexes (e.g., with Cu²⁺ or Fe³⁺) for oxidation reactions.[3]

-

Scaffold for Bioactive Molecules: The core structure is used as a scaffold for synthesizing derivatives with potential biological activities, such as antimicrobial and pesticidal agents.[1][3] Research has shown that some derivatives exhibit herbicidal effects against weeds like Amaranthus retroflexus and Brassica rapa, and insecticidal activity against pests such as Toxoptera graminum.[1]

Spectral Data Interpretation

Spectroscopic techniques are essential for confirming the structure and purity of 2-Acetyl-5,5-dimethylcyclohexane-1,3-dione.

-

Infrared (IR) Spectroscopy: Key characteristic peaks include C=O stretching vibrations around 1705 cm⁻¹ for the cyclohexanedione carbonyls and approximately 1678 cm⁻¹ for the acetyl group's carbonyl.[3]

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Expected signals include those for the two methyl groups at the 5-position (δ 1.03–1.10 ppm), the methylene protons adjacent to the dione functionality (δ 2.40–2.57 ppm), and the acetyl protons.[3]

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbonyl carbons of the ring are expected to appear around δ 205–210 ppm, while the acetyl carbonyl carbon would be around δ 200 ppm and the acetyl methyl carbon at approximately δ 25–30 ppm.[3]

Safety and Handling

2-Acetyl-5,5-dimethylcyclohexane-1,3-dione is classified as a warning-level hazard. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[2][5] Appropriate personal protective equipment (PPE), such as gloves, eye protection, and a dust mask (type N95 or equivalent), should be used when handling this compound. It is recommended to store the compound under an inert gas (nitrogen or argon) at 2-8°C.[2]

References

- 1. Buy 2-Acetyl-5,5-dimethylcyclohexane-1,3-dione | 1755-15-3 [smolecule.com]

- 2. 2-ACETYLDIMEDONE | 1755-15-3 [chemicalbook.com]

- 3. 2-Acetyl-5,5-dimethylcyclohexane-1,3-dione | 1755-15-3 | Benchchem [benchchem.com]

- 4. biosynce.com [biosynce.com]

- 5. 1,3-Cyclohexanedione, 2-acetyl-5,5-dimethyl- | C10H14O3 | CID 519448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. chemscene.com [chemscene.com]

- 8. endotherm-lsm.com [endotherm-lsm.com]

- 9. amiscientific.com [amiscientific.com]

- 10. 2-Acetyl-5,5-dimethyl-1,3-cyclohexanedione | 1755-15-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

An In-depth Technical Guide on the Tautomerism and Enol Content of 2-Acetyl-5,5-dimethylcyclohexane-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetyl-5,5-dimethylcyclohexane-1,3-dione, also known as 2-acetyldimedone, is a β-triketone of significant interest in organic synthesis and medicinal chemistry. Its utility often stems from its existence as an equilibrium mixture of keto and enol tautomers. The position of this equilibrium, and thus the predominant tautomeric form, is highly dependent on the surrounding chemical environment, particularly the solvent. Understanding and quantifying this tautomerism is crucial for predicting reactivity, designing synthetic strategies, and elucidating mechanisms of action in biological systems. This technical guide provides a comprehensive overview of the tautomeric behavior of 2-acetyl-5,5-dimethylcyclohexane-1,3-dione, with a focus on its enol content in various solvents, detailed experimental protocols for its synthesis and analysis, and a visual representation of the tautomeric relationship.

Keto-Enol Tautomerism

Like other β-dicarbonyl compounds, 2-acetyl-5,5-dimethylcyclohexane-1,3-dione undergoes keto-enol tautomerism, a chemical equilibrium between a keto form (the triketone) and an enol form (a vinylogous acid). In the case of 2-acetyldimedone, the enol form is stabilized by the formation of a conjugated system and a strong intramolecular hydrogen bond. The equilibrium can be influenced by factors such as solvent polarity, temperature, and concentration.[1][2]

The general principle governing the solvent's effect on the keto-enol equilibrium is that polar solvents tend to favor the more polar tautomer.[3] For many β-dicarbonyls, the keto form is considered more polar. However, the enol form can be stabilized by intramolecular hydrogen bonding in non-polar solvents.[3] In proton-accepting solvents like DMSO, the solvent molecules can disrupt the intramolecular hydrogen bond of the enol, potentially shifting the equilibrium.[2]

Quantitative Analysis of Enol Content

The most common and direct method for determining the ratio of keto to enol tautomers in solution is through proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.[1][3] The keto and enol forms have distinct proton signals that can be integrated to quantify their relative abundance. Specifically, the protons of the methylene groups in the cyclohexanedione ring of the keto form give rise to a characteristic signal, while the vinyl proton of the enol form appears at a different chemical shift. By comparing the integration values of these signals, the percentage of each tautomer can be calculated.

Table 1: Tautomeric Enol Content of 5,5-Dimethylcyclohexane-1,3-dione (Dimedone) in Various Solvents

| Solvent | % Enol Content |

| Chloroform-d (CDCl₃) | 22.7%[4] |

| DMSO-d₆ | High enol content (predominantly enol)[2] |

Note: The enol content is determined by ¹H NMR spectroscopy. The high enol content in DMSO is a general observation for dimedone, with the keto form being the minor component.

It is important to note that the addition of the acetyl group at the 2-position of the dimedone ring will influence the electronic properties and steric environment of the molecule, which in turn will affect the precise keto-enol equilibrium in different solvents.

Experimental Protocols

Synthesis of 2-Acetyl-5,5-dimethylcyclohexane-1,3-dione

A widely used method for the synthesis of 2-acetyl-5,5-dimethylcyclohexane-1,3-dione is the acylation of 5,5-dimethylcyclohexane-1,3-dione (dimedone) with acetic anhydride.[5]

Materials:

-

5,5-dimethylcyclohexane-1,3-dione (dimedone)

-

Acetic anhydride

-

4-Dimethylaminopyridine (DMAP)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate

-

Hexane

-

5% Hydrochloric acid (HCl)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., argon), dissolve dimedone (1.0 eq) in anhydrous dichloromethane.

-

Add 4-dimethylaminopyridine (DMAP) (0.2 eq) and triethylamine (TEA) (2.0 eq) to the solution.

-

To this stirred mixture, add acetic anhydride (1.2 eq) dropwise.

-

Allow the reaction to stir at room temperature for 48 hours.

-

After the reaction is complete, remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with 5% HCl solution, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield 2-acetyl-5,5-dimethylcyclohexane-1,3-dione as a pale yellow solid.[5]

Determination of Keto-Enol Equilibrium by ¹H NMR Spectroscopy

Materials:

-

2-Acetyl-5,5-dimethylcyclohexane-1,3-dione

-

Deuterated solvents (e.g., CDCl₃, DMSO-d₆, acetone-d₆, methanol-d₄)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Prepare solutions of 2-acetyl-5,5-dimethylcyclohexane-1,3-dione in the desired deuterated solvents at a concentration of approximately 10-20 mg/mL directly in NMR tubes.

-

Allow the solutions to equilibrate for at least one hour before analysis to ensure the tautomeric equilibrium is reached.[1]

-

Acquire ¹H NMR spectra for each sample.

-

Identify the characteristic signals for the keto and enol tautomers. The enolic vinyl proton typically appears in the downfield region, while the methylene protons of the keto form are found further upfield.

-

Carefully integrate the signals corresponding to a specific number of protons in each tautomer (e.g., the vinyl proton of the enol and the methylene protons of the keto form).

-

Calculate the percentage of the enol form using the following formula:

% Enol = [Integration of Enol Signal / (Integration of Enol Signal + (Integration of Keto Signal / Number of Keto Protons))] * 100

Note: The integration of the keto signal should be divided by the number of protons it represents (e.g., 4 for the two CH₂ groups) to normalize it to a single proton equivalent for comparison with the single vinyl proton of the enol.

Mandatory Visualization

Caption: Keto-enol tautomerism of 2-acetyl-5,5-dimethylcyclohexane-1,3-dione.

Conclusion

The tautomeric behavior of 2-acetyl-5,5-dimethylcyclohexane-1,3-dione is a critical aspect of its chemistry, influencing its reactivity and potential applications. The equilibrium between the keto and enol forms is readily influenced by the solvent environment. While a comprehensive quantitative dataset for the enol content in various solvents remains to be fully elucidated in publicly accessible literature, the methodologies for its synthesis and the determination of its tautomeric ratio via ¹H NMR spectroscopy are well-established. This guide provides the necessary foundational knowledge and experimental frameworks for researchers and professionals to explore and utilize the unique chemical properties of this versatile compound. Further research to quantify the solvent-dependent enol content of 2-acetyldimedone would be a valuable contribution to the field.

References

- 1. cores.research.asu.edu [cores.research.asu.edu]

- 2. biopchem.education [biopchem.education]

- 3. glaserr.missouri.edu [glaserr.missouri.edu]

- 4. researchgate.net [researchgate.net]

- 5. Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Spectral Analysis of 2-Acetyl-5,5-dimethylcyclohexane-1,3-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral data for 2-Acetyl-5,5-dimethylcyclohexane-1,3-dione, a versatile intermediate compound in organic synthesis. This document outlines the key spectroscopic characteristics, experimental protocols for data acquisition, and a summary of its chemical properties.

Chemical Structure and Properties

2-Acetyl-5,5-dimethylcyclohexane-1,3-dione, also known as 2-acetyldimedone, possesses the molecular formula C₁₀H₁₄O₃ and a molecular weight of 182.22 g/mol .[1] Its structure consists of a cyclohexane-1,3-dione ring substituted with two methyl groups at the 5-position and an acetyl group at the 2-position. This compound is primarily utilized as a protecting group for primary amines in peptide synthesis.[2][3]

Spectral Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) analysis of 2-Acetyl-5,5-dimethylcyclohexane-1,3-dione.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 3.64 | Singlet | 3H | Acetyl group (-COCH₃) |

| ~ 2.40 - 2.57 | Singlet | 4H | Methylene protons on the cyclohexane ring (-CH₂-) |

| ~ 1.03 - 1.10 | Singlet | 6H | Gem-dimethyl groups (-C(CH₃)₂) |

Note: The enol form of the β-dicarbonyl system can also be present, which may result in additional peaks.

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 205 - 210 | Carbonyl carbons of the cyclohexane-1,3-dione |

| ~ 200 | Carbonyl carbon of the acetyl group |

| ~ 25 - 30 | Methyl carbon of the acetyl group |

| (Remaining peaks for the quaternary carbon and methylene carbons of the ring are not definitively reported in the searched literature) |

Table 3: Infrared (IR) Spectroscopy Peak Table

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 1705 | Strong | C=O stretch (cyclohexanedione)[2] |

| ~ 1678 | Strong | C=O stretch (acetyl group)[2] |

| (Other characteristic peaks for C-H stretching and bending are expected but not specifically detailed in the provided search results) |

Table 4: Mass Spectrometry Data

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Assignment |

| 182 | (Expected but not explicitly stated in search results) | [M]⁺ (Molecular Ion) |

| 83 | Top Peak | (Fragment ion)[4] |

| 56 | 3rd Highest Peak | (Fragment ion)[4] |

| 55 | 2nd Highest Peak | (Fragment ion)[4] |

Experimental Protocols

The following are generalized experimental protocols for the synthesis of the precursor and the subsequent spectral analyses, based on available information.

Synthesis of 5,5-dimethylcyclohexane-1,3-dione (Dimedone)

A common method for the synthesis of the precursor, dimedone, involves the reaction of mesityl oxide with ethyl malonate in the presence of a base.[5]

Materials:

-

Absolute ethanol

-

Sodium

-

Ethyl malonate

-

Mesityl oxide

-

Potassium hydroxide

-

Hydrochloric acid

-

Decolorizing charcoal (Norite)

Procedure:

-

Prepare a solution of sodium ethoxide by dissolving clean sodium in absolute ethanol.

-

Add ethyl malonate to the sodium ethoxide solution.

-

Slowly add mesityl oxide to the reaction mixture and reflux with stirring for two hours.

-

Add a solution of potassium hydroxide and continue to reflux for six hours.

-

Acidify the hot mixture to a neutral pH with dilute hydrochloric acid.

-

Distill off the ethanol.

-

Treat the residue with decolorizing charcoal, filter, and neutralize again.

-

Finally, make the solution acidic to methyl orange with dilute hydrochloric acid, boil, and then cool to crystallize the dimedone product.

-

Filter the product, wash with cold water, and air dry.

General Protocol for Spectral Data Acquisition

The following diagram outlines the general workflow for obtaining and analyzing the spectral data for 2-Acetyl-5,5-dimethylcyclohexane-1,3-dione.

3.2.1 NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., Bruker Avance-400 MHz).[6] For ¹H NMR, acquire data with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, use a proton-decoupled sequence.

3.2.2 Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

-

Data Acquisition: Obtain the IR spectrum using a Fourier Transform Infrared (FT-IR) spectrometer over the range of 4000-400 cm⁻¹.

3.2.3 Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically after separation by gas chromatography (GC-MS) or by direct infusion.

-

Ionization: Use a suitable ionization technique, such as electron ionization (EI).

-

Data Acquisition: Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) of the molecular ion and fragment ions.

Logical Relationships in Spectral Interpretation

The interpretation of the spectral data relies on the logical correlation of different pieces of information to elucidate the chemical structure.

References

- 1. scbt.com [scbt.com]

- 2. 2-Acetyl-5,5-dimethylcyclohexane-1,3-dione | 1755-15-3 | Benchchem [benchchem.com]

- 3. Buy 2-Acetyl-5,5-dimethylcyclohexane-1,3-dione | 1755-15-3 [smolecule.com]

- 4. 1,3-Cyclohexanedione, 2-acetyl-5,5-dimethyl- | C10H14O3 | CID 519448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

mechanism of acylation of 5,5-dimethylcyclohexane-1,3-dione

An In-depth Technical Guide to the Acylation of 5,5-Dimethylcyclohexane-1,3-dione

Introduction

5,5-Dimethylcyclohexane-1,3-dione, commonly known as dimedone, is a cyclic β-diketone that serves as a versatile precursor in organic synthesis. Its utility is largely derived from the reactivity of the methylene group positioned between the two carbonyls. The acidic nature of these α-protons facilitates the formation of a stabilized enolate, which is a potent nucleophile. Acylation of dimedone is a fundamental transformation that leads to the formation of triketone derivatives, which are valuable intermediates in the synthesis of various heterocyclic compounds, as protecting groups in peptide chemistry, and in the development of pharmacologically active molecules.[1][2] This guide provides a detailed examination of the mechanisms governing the acylation of dimedone, experimental protocols, and the factors influencing the reaction's outcome.

Core Concepts: Tautomerism and Nucleophilicity

Dimedone exists in a tautomeric equilibrium between its diketo and enol forms. The enol form is stabilized by intramolecular hydrogen bonding and conjugation, making the hydroxyl proton acidic and the α-carbon nucleophilic. Deprotonation by a base yields a resonance-stabilized enolate anion. This anion is a bidentate nucleophile, with electron density on both the α-carbon and the oxygen atom of the carbonyl group. Consequently, it can react with electrophiles at either site, leading to C-acylation or O-acylation.

Mechanism of Acylation

The acylation of dimedone is a nucleophilic acyl substitution reaction where the dimedone enolate attacks an acylating agent, such as an acid chloride or anhydride. The regioselectivity of this reaction, yielding either a C-acylated or an O-acylated product, is a critical aspect of its chemistry.

C-Acylation vs. O-Acylation

-

C-Acylation: This pathway involves the attack of the α-carbon of the dimedone enolate on the electrophilic carbonyl carbon of the acylating agent. The resulting product is a β-triketone. C-acylated products are generally more thermodynamically stable.

-

O-Acylation: This pathway involves the attack of the oxygen atom of the enolate on the acylating agent, forming an enol ester. O-acylated products are often the result of kinetic control, as the oxygen atom is typically more sterically accessible and has a higher electron density.

The choice between C- and O-acylation is influenced by several factors, including the nature of the acylating agent, the solvent, the base used, and the reaction temperature. Under thermodynamic control, the more stable C-acylated product is favored. In some cases, an initially formed O-acylated product can rearrange to the C-acylated product, particularly in the presence of a Lewis acid catalyst in what is known as a Fries rearrangement.

The general mechanism for the acylation of dimedone is illustrated below:

References

The Multifaceted Biological Activities of 2-Acetyl-5,5-dimethylcyclohexane-1,3-dione Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activities of derivatives of 2-Acetyl-5,5-dimethylcyclohexane-1,3-dione, a versatile scaffold with significant potential in various fields, including agriculture and medicine. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to facilitate further research and development.

Herbicidal Activity: Inhibition of p-Hydroxyphenylpyruvate Dioxygenase (HPPD)

Derivatives of 2-acyl-cyclohexane-1,3-dione, structurally similar to 2-Acetyl-5,5-dimethylcyclohexane-1,3-dione, are potent herbicides. Their primary mechanism of action is the inhibition of the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD).[1] HPPD is a key enzyme in the biosynthesis of plastoquinone and tocopherols in plants.[2] Inhibition of this enzyme leads to a depletion of these essential compounds, resulting in the bleaching of new growth and ultimately, plant death.[3]

Quantitative Data: Herbicidal Activity

The following table summarizes the inhibitory activity of various 2-acyl-cyclohexane-1,3-dione derivatives against HPPD.

| Compound ID | R Group (Acyl Chain) | IC50 (µM) against A. thaliana HPPD | Reference |

| 5d | C11 Alkyl | 0.18 ± 0.02 | [4] |

| Sulcotrione | (2-chloro-4-mesyl)benzoyl | 0.25 ± 0.02 | [4] |

| Leptospermone | isovaleryl | 3.14 µg/mL | [1] |

| Grandiflorone | isobutyryl | 0.22 µg/mL | [1] |

Signaling Pathway: HPPD Inhibition

The inhibition of HPPD by triketone herbicides disrupts the tyrosine catabolism pathway, which is essential for the production of vital plant compounds.

Caption: Inhibition of HPPD by 2-acyl-cyclohexane-1,3-dione derivatives.

Experimental Protocol: HPPD Inhibition Assay

The following protocol is a representative method for determining the in vitro inhibitory activity of compounds against HPPD.

1. Enzyme Preparation:

-

Recombinant Arabidopsis thaliana HPPD is expressed in and purified from Escherichia coli.

2. Assay Mixture Preparation:

-

The reaction mixture contains 0.2 M sodium phosphate buffer (pH 7.2), 1.8 mM ascorbate, and 0.2 mM p-hydroxyphenylpyruvate (HPP) as the substrate.[4]

3. Inhibition Assay:

-

The enzyme and various concentrations of the inhibitor are pre-incubated for 3 minutes.

-

The enzymatic reaction is initiated by the addition of the HPP substrate.

-

Enzyme activity is measured by monitoring oxygen consumption using an oxygen electrode at 37°C.[4]

4. Data Analysis:

-

IC50 values are calculated from the dose-response curves.

Antimicrobial Activity

Derivatives of 2-Acetyl-5,5-dimethylcyclohexane-1,3-dione have also been investigated for their antimicrobial properties. These compounds, particularly Schiff base derivatives, have shown activity against a range of bacterial and fungal strains.

Quantitative Data: Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected derivatives.

| Compound ID | Derivative Type | Microorganism | MIC (µg/mL) | Reference |

| Compound 29 | Schiff Base of dimedone | Micrococcus luteus | 25 | [5] |

| Compound 29 | Schiff Base of dimedone | Staphylococcus aureus | 12.5 | [5] |

| Compound 30 | Schiff Base of dimedone | Staphylococcus aureus | >100 | [5] |

| Compound 8 | Pyrrolidine-2,5-dione derivative | Staphylococcus aureus | 16-64 | [6] |

| Compound 8 | Pyrrolidine-2,5-dione derivative | Vibrio cholerae | 16-64 | [6] |

| Compound 8 | Pyrrolidine-2,5-dione derivative | Candida albicans | 64-256 | [6] |

Experimental Workflow: Antimicrobial Susceptibility Testing

The following diagram illustrates a general workflow for determining the antimicrobial activity of the synthesized compounds.

Caption: General workflow for antimicrobial susceptibility testing.

Experimental Protocol: Broth Microdilution Method

This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

1. Inoculum Preparation:

-

A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 CFU/mL.

2. Compound Dilution:

-

The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

3. Inoculation and Incubation:

-

Each well is inoculated with the standardized microbial suspension.

-

The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

4. MIC Determination:

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anticancer Activity

Chalcone derivatives of 2-Acetyl-5,5-dimethylcyclohexane-1,3-dione and related structures have demonstrated cytotoxic effects against various cancer cell lines.

Quantitative Data: Anticancer Activity

The following table presents the half-maximal inhibitory concentration (IC50) values for selected chalcone derivatives.

| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |

| 5e | Chalcone-benzohydroquinone hybrid | MCF-7 (Breast) | < 50 | [7] |

| 5f | Chalcone-benzohydroquinone hybrid | MCF-7 (Breast) | < 50 | [7] |

| 6b | Chalcone-1,4-naphthoquinone hybrid | MCF-7 (Breast) | < 50 | [7] |

| 5e | Chalcone-benzohydroquinone hybrid | HT-29 (Colon) | < 50 | [7] |

| 5f | Chalcone-benzohydroquinone hybrid | HT-29 (Colon) | < 50 | [7] |

| C06 | 3-(4-bromophenyl)-1-(thiophen-2-yl)prop-2-en-1-one | HT-29 (Colon) | Induces apoptosis | [8] |

| C09 | 3-(2-nitrophenyl)-1-(thiophen-2-yl)prop-2-en-1-one | HT-29 (Colon) | Higher cytotoxicity | [8] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

1. Cell Seeding:

-

Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

2. Compound Treatment:

-

The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

3. MTT Addition:

-

MTT solution is added to each well, and the plate is incubated for 3-4 hours to allow the formation of formazan crystals by viable cells.

4. Solubilization and Absorbance Reading:

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader.

5. Data Analysis:

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

This guide provides a foundational understanding of the biological activities of 2-Acetyl-5,5-dimethylcyclohexane-1,3-dione derivatives. The presented data and protocols are intended to serve as a valuable resource for researchers in the fields of agrochemical and pharmaceutical development, encouraging further exploration of this promising class of compounds.

References

- 1. p-Hydroxyphenylpyruvate dioxygenase is a herbicidal target site for beta-triketones from Leptospermum scoparium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Survey on the Recent Advances in 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition by Diketone and Triketone Derivatives and Congeneric Compounds: Structural Analysis of HPPD/Inhibitor Complexes and Structure-Activity Relationship Considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site | MDPI [mdpi.com]

- 5. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Cytotoxic and apoptotic effects of chalcone derivatives of 2-acetyl thiophene on human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Acetyl-5,5-dimethyl-1,3-cyclohexanedione (CAS 1755-15-3)

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, applications, and safety information for 2-Acetyl-5,5-dimethyl-1,3-cyclohexanedione, a versatile reagent in organic chemistry.

Chemical Identity and Properties

2-Acetyl-5,5-dimethyl-1,3-cyclohexanedione, also known by its synonym 2-Acetyldimedone, is a β-diketone derivative.[1] It is a valuable intermediate in various organic syntheses, most notably for the introduction of the 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (Dde) protecting group for primary amines.[1][2]

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄O₃ | [2][3][4][5] |

| Molecular Weight | 182.22 g/mol | [2][3][4][5][6] |

| Melting Point | 36-40 °C | [2] |

| Boiling Point | 132-133 °C | [2] |

| Density | 1.077 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 3.56 ± 0.42 (Predicted) | [2] |

| Solubility | Soluble in Methanol | [2] |

| Appearance | White or Colorless to Yellow powder to lump to clear liquid | [2] |

Table 2: Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 1755-15-3 | [2][3] |

| IUPAC Name | 2-acetyl-5,5-dimethylcyclohexane-1,3-dione | [3] |

| Synonyms | 2-Acetyldimedone, Dde-OH | [2][3][5] |

| InChI Key | ITSKWKZDPHAQNK-UHFFFAOYSA-N | [2][3] |

| SMILES | CC(=O)C1C(=O)CC(C)(C)CC1=O | [3] |

| MDL Number | MFCD00467663 | [2][3] |

Synthesis and Experimental Protocols

The primary synthetic route to 2-Acetyl-5,5-dimethylcyclohexane-1,3-dione involves the base-catalyzed acylation of 5,5-dimethylcyclohexane-1,3-dione (dimedone).[1]

Experimental Protocol: Synthesis via Acylation of Dimedone [1]

-

Reactants:

-

5,5-dimethylcyclohexane-1,3-dione (Dimedone)

-

Acetyl chloride

-

N,N-diisopropylethylamine (DIPEA)

-

4-dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM) as solvent

-

-

Procedure:

-

Dissolve 5,5-dimethylcyclohexane-1,3-dione in dichloromethane (DCM).

-

Add N,N-diisopropylethylamine and a catalytic amount of 4-dimethylaminopyridine to the solution.

-

Add acetyl chloride dropwise to the reaction mixture.

-

Reflux the mixture. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched, and the product is isolated.

-

Purification is typically achieved through column chromatography to yield the final product, often as a yellow solid.[1] An 85% isolated yield has been reported for this method.[1]

-

Applications in Research and Development

The principal application of 2-Acetyl-5,5-dimethyl-1,3-cyclohexanedione is as a reagent for introducing the Dde protecting group onto primary amines.[2] This is particularly critical in peptide synthesis to prevent unwanted side reactions at the amine functional groups of amino acid side chains, such as that of lysine.[1]

The Dde group is valued for its stability and the specific conditions required for its removal (cleavage), which are orthogonal to many other common amine protecting groups used in peptide chemistry.[2] This allows for selective deprotection and subsequent modification at a specific site within a complex molecule.

Safety and Handling

Hazard Identification: 2-Acetyl-5,5-dimethyl-1,3-cyclohexanedione is classified as a hazardous substance.

-

GHS Classification: Skin irritation (Category 2), Eye irritation (Category 2), Specific target organ toxicity — single exposure (Category 3), targeting the respiratory system.[7]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][7]

Table 3: Precautionary Statements and Handling

| Category | Recommendations | Source |

| Prevention | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/eye protection/face protection. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation. | [7][8] |

| Response | P302 + P352: IF ON SKIN: Wash with plenty of water. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If skin or eye irritation persists, get medical advice/attention. | [2][7] |

| Storage | Store in a cool place. Keep container tightly closed in a dry and well-ventilated place. Store under inert gas (nitrogen or Argon) at 2-8°C. | [2][8] |

| Personal Protective Equipment (PPE) | Use respirators and components tested and approved under appropriate government standards (e.g., NIOSH N95 or EU EN 143). Wear protective gloves and eyeshields. | [8] |

| Disposal | Dispose of this material through a licensed professional waste disposal service.[8] |

It is crucial to consult the full Safety Data Sheet (SDS) before handling this chemical.[7][8][9][10] To the best of current knowledge, the chemical, physical, and toxicological properties have not been thoroughly and exhaustively investigated.[8]

References

- 1. 2-Acetyl-5,5-dimethylcyclohexane-1,3-dione | 1755-15-3 | Benchchem [benchchem.com]

- 2. 2-ACETYLDIMEDONE | 1755-15-3 [chemicalbook.com]

- 3. CAS RN 1755-15-3 | Fisher Scientific [fishersci.com]

- 4. 2-ACETYLDIMEDONE synthesis - chemicalbook [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. 1,3-Cyclohexanedione, 2-acetyl-5,5-dimethyl- | C10H14O3 | CID 519448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. tcichemicals.com [tcichemicals.com]

- 8. capotchem.cn [capotchem.cn]

- 9. chemscene.com [chemscene.com]

- 10. Page loading... [wap.guidechem.com]

A Technical Guide to the Solubility of 2-Acetyl-5,5-dimethylcyclohexane-1,3-dione in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Acetyl-5,5-dimethylcyclohexane-1,3-dione (also known as 2-acetyldimedone), a versatile intermediate in organic synthesis. An understanding of its solubility is crucial for optimizing reaction conditions, purification processes, and formulation development. While specific quantitative solubility data for this compound in a broad range of organic solvents is not extensively documented in publicly available literature, this guide outlines the standard methodologies for its determination, enabling researchers to generate precise data tailored to their specific applications.

Introduction to the Solubility of 2-Acetyl-5,5-dimethylcyclohexane-1,3-dione

2-Acetyl-5,5-dimethylcyclohexane-1,3-dione is a solid organic compound with the molecular formula C₁₀H₁₄O₃. Its structure, featuring both a polar acetyl group and a relatively nonpolar dimethylcyclohexane ring, suggests a varied solubility profile in different organic solvents. General observations indicate that it is soluble in polar organic solvents such as methanol and ethanol.[1] However, for applications in process chemistry, medicinal chemistry, and materials science, precise quantitative solubility data is often required. This guide provides the experimental framework for obtaining such data.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Molar Mass of Solvent ( g/mol ) |

| Alcohols | ||||

| Methanol | 32.04 | |||

| Ethanol | 46.07 | |||

| Isopropanol | 60.10 | |||

| n-Butanol | 74.12 | |||

| Ketones | ||||

| Acetone | 58.08 | |||

| Methyl Ethyl Ketone | 72.11 | |||

| Esters | ||||

| Ethyl Acetate | 88.11 | |||

| Ethers | ||||

| Diethyl Ether | 74.12 | |||

| Tetrahydrofuran (THF) | 72.11 | |||

| Chlorinated Solvents | ||||

| Dichloromethane | 84.93 | |||

| Chloroform | 119.38 | |||

| Aprotic Polar Solvents | ||||

| Dimethylformamide (DMF) | 73.09 | |||

| Dimethyl Sulfoxide (DMSO) | 78.13 | |||

| Acetonitrile | 41.05 | |||

| Hydrocarbons | ||||

| Toluene | 92.14 | |||

| Hexane | 86.18 |

Experimental Protocol for Solubility Determination

The following protocol details the widely accepted "shake-flask" method for determining the equilibrium solubility of a solid compound in an organic solvent. This method is robust and can be adapted for various solvent and temperature conditions.

3.1. Materials and Equipment

-

2-Acetyl-5,5-dimethylcyclohexane-1,3-dione (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Vortex mixer

-

Centrifuge (optional)

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 2-Acetyl-5,5-dimethylcyclohexane-1,3-dione to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

-

Accurately pipette a known volume (e.g., 5.00 mL) of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary experiments can be conducted to determine the minimum time required to reach a plateau in concentration.

-

-

Sample Separation:

-

Once equilibrium is reached, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, dry vial to remove any undissolved microparticles. This step must be performed quickly to avoid temperature changes that could affect solubility.

-

-

Analysis:

-

Accurately dilute the filtered saturated solution with the same solvent using volumetric glassware to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the concentration of 2-Acetyl-5,5-dimethylcyclohexane-1,3-dione in the diluted solution using a pre-validated analytical method (e.g., HPLC or UV-Vis spectroscopy). A calibration curve prepared with known concentrations of the compound in the same solvent is required for accurate quantification.

-

-

Calculation:

-

Calculate the solubility from the measured concentration of the diluted sample and the dilution factor.

-

Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

3.3. Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheets (SDS) for all chemicals used.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of 2-Acetyl-5,5-dimethylcyclohexane-1,3-dione.

References

An In-depth Technical Guide to the Electrophilic Reactivity of 2-Acetylated Beta-Diketones

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Acetylated beta-diketones, also known as tri-carbonyl compounds, are versatile synthons in organic chemistry, prized for their unique electronic and structural characteristics. The presence of three carbonyl groups within a constrained framework imparts significant electrophilic character to the central acetyl carbonyl, rendering it susceptible to nucleophilic attack. This reactivity profile makes these compounds valuable intermediates in the synthesis of a wide array of heterocyclic systems, which are foundational scaffolds in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the electrophilic nature of 2-acetylated beta-diketones, detailing their reactivity with various nucleophiles, providing experimental protocols, and presenting quantitative data to inform synthetic strategies.

The Electrophilic Nature of the 2-Acetyl Group

The electrophilicity of a carbonyl carbon is dictated by the magnitude of its partial positive charge and the stability of the transition state during nucleophilic attack. In 2-acetylated beta-diketones, the central acetyl carbonyl carbon is rendered significantly electrophilic due to the powerful electron-withdrawing inductive effects of the two flanking carbonyl groups. This creates a highly electron-deficient center, ripe for reaction with a diverse range of nucleophiles.

While resonance stabilization can sometimes diminish the electrophilicity of a carbonyl group, in the case of 2-acetylated beta-diketones, the cross-conjugation and the predominant enol tautomerism of the beta-dicarbonyl moiety serve to further enhance the electrophilic character of the exocyclic acetyl group. The enol form, in particular, reduces the electron-donating ability of the adjacent carbons to the acetyl carbonyl, thereby maintaining its high electrophilicity.

The general mechanism for nucleophilic attack on a 2-acetylated beta-diketone proceeds via a standard nucleophilic acyl substitution pathway. The nucleophile attacks the electrophilic carbonyl carbon of the acetyl group, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate results in the elimination of a leaving group, typically water after protonation of the hydroxyl group, to yield the final product.

Reactions with Nucleophiles: Synthesis of Heterocycles

The electrophilic nature of 2-acetylated beta-diketones is most prominently exploited in the synthesis of heterocyclic compounds. The reaction with dinucleophiles provides a powerful and convergent approach to constructing five- and six-membered ring systems.

Reaction with Hydrazine: Synthesis of Pyrazoles

The reaction of 2-acetylated beta-diketones with hydrazine is a classic and highly efficient method for the synthesis of polysubstituted pyrazoles. The reaction proceeds through a condensation reaction, followed by cyclization and dehydration to afford the aromatic pyrazole ring.

Reaction Pathway for Pyrazole Synthesis

Caption: Reaction pathway for the synthesis of pyrazoles from 2-acetylated beta-diketones and hydrazine.

Reaction with Amines: Synthesis of Enaminones

Primary and secondary amines react with the acetyl group of 2-acetylated beta-diketones to form stable enaminones. This reaction is a condensation process where the amine nitrogen acts as the nucleophile, leading to the formation of a carbon-nitrogen double bond conjugated with the beta-dicarbonyl system.

Reaction with Urea and Thiourea: Synthesis of Pyrimidines

The condensation of 2-acetylated beta-diketones with urea or thiourea provides a direct route to pyrimidine and thiopyrimidine derivatives, respectively. These reactions are typically acid-catalyzed and proceed via a cyclocondensation mechanism.

Quantitative Data Presentation

The following tables summarize representative yields for the synthesis of pyrazoles from various 2-acetylated beta-diketones and hydrazine, as well as characteristic spectroscopic data for the resulting products.

Table 1: Synthesis of Pyrazoles from 2-Acetylated Beta-Diketones and Hydrazine

| Entry | 2-Acetylated Beta-Diketone | Hydrazine Derivative | Solvent | Reaction Time (h) | Yield (%) | Reference |

| 1 | 2-Acetyl-1,3-cyclohexanedione | Hydrazine hydrate | Ethanol | 5 | 85 | [1][2] |

| 2 | 2-Acetyl-5,5-dimethyl-1,3-cyclohexanedione (2-acetyl-dimedone) | Hydrazine hydrate | Toluene/AcOH | 0.1 | 92 | [1][3] |

| 3 | 3-Acetyl-2,4-pentanedione | Phenylhydrazine | Ethanol | 6 | 78 | [4][5] |

| 4 | 2-Acetyl-1-phenyl-1,3-butanedione | Hydrazine hydrate | Acetic Acid | 2 | 88 | [4][5] |

Table 2: Spectroscopic Data for Representative Pyrazole Products

| Product | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (ν, cm-1) | Reference |

| 4,5,6,7-Tetrahydro-2H-indazol-3-yl)ethan-1-one | 2.0-2.2 (m, 4H), 2.5 (s, 3H), 2.6-2.8 (m, 4H), 12.5 (br s, 1H) | 22.1, 23.5, 24.0, 25.8, 110.2, 145.1, 158.9, 196.5 | 3150 (N-H), 1680 (C=O) | [6] |

| 1-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)ethanone | 1.7-1.9 (m, 4H), 2.4 (s, 3H), 2.5-2.7 (m, 4H), 13.1 (br s, 1H) | 21.9, 23.1, 23.8, 26.0, 112.5, 147.3, 160.2, 195.8 | 3165 (N-H), 1675 (C=O) | [6] |

| 1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanone | 2.2 (s, 6H), 2.4 (s, 3H), 12.8 (br s, 1H) | 14.2, 28.9, 115.8, 148.9, 194.7 | 3200 (N-H), 1685 (C=O) | [7] |

Experimental Protocols

The following are detailed methodologies for key experiments involving the electrophilic reactivity of 2-acetylated beta-diketones.

General One-Pot Synthesis of Pyrazoles from Ketones and Acid Chlorides via a 2-Acetylated Beta-Diketone Intermediate[1][3]

Experimental Workflow for One-Pot Pyrazole Synthesis

Caption: A generalized experimental workflow for the one-pot synthesis of pyrazoles.

Materials:

-

Ketone (2 mmol)

-

Dry Toluene (5 mL)

-

LiHMDS (1.0 M in THF, 2.1 mL, 2.1 mmol)

-

Acid Chloride (1 mmol)

-

Acetic Acid (2 mL)

-

Ethanol (10 mL)

-

THF (5 mL)

-

Hydrazine Hydrate (2 mL, 34.3 mmol) or substituted hydrazine (5 mmol)

-

1.0 M NaOH solution

-

Ethyl Acetate (EtOAc)

Procedure:

-

Dissolve the ketone (2 mmol) in dry toluene (5 mL) in a screw-cap vial under a nitrogen atmosphere and cool to 0 °C.

-

Add LiHMDS (2.1 mL, 1.0 M in THF, 2.1 mmol) quickly via syringe with stirring. Allow the resulting enolate to form for approximately 1 minute.

-

Add the acid chloride (1 mmol) in one portion with stirring.

-

Remove the vial from the ice bath and allow it to stand for 1 minute.

-

Add acetic acid (2 mL) with stirring.

-

Add ethanol (10 mL) and THF (5 mL) to create a homogeneous mixture.

-

Add hydrazine hydrate (2 mL) or a substituted hydrazine (5 mmol). The mixture will auto-reflux. Hold at this temperature for 5 minutes, monitoring the reaction by LCMS until all the diketone has been consumed.

-

Pour the resulting solution into a 1.0 M NaOH solution and extract with EtOAc.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude pyrazole.

-

Purify the crude product by flash column chromatography or recrystallization as appropriate.

Synthesis of an Enaminone from 2-Acetyl-dimedone and Aniline[5][8]

Materials:

-

2-Acetyl-5,5-dimethyl-1,3-cyclohexanedione (2-acetyl-dimedone) (1.82 g, 10 mmol)

-

Aniline (0.93 g, 10 mmol)

-

Toluene (50 mL)

-

p-Toluenesulfonic acid (catalytic amount)

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus, add 2-acetyl-dimedone (1.82 g, 10 mmol), aniline (0.93 g, 10 mmol), and toluene (50 mL).

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.

-

Continue refluxing until no more water is collected (typically 4-6 hours).

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Recrystallize the resulting solid from ethanol to afford the pure enaminone product.

Conclusion

2-Acetylated beta-diketones are highly valuable and reactive intermediates in organic synthesis. Their inherent electrophilicity at the central acetyl carbonyl, driven by strong inductive effects, allows for facile reactions with a variety of nucleophiles. This reactivity has been effectively harnessed for the efficient construction of diverse and medicinally relevant heterocyclic scaffolds such as pyrazoles and pyrimidines. The experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to utilize these versatile building blocks in their synthetic endeavors. Further exploration of the reactivity of these compounds with novel nucleophiles holds promise for the discovery of new chemical entities with potential therapeutic applications.

References

keto-enol equilibrium of cyclic beta-diketones in solution

An In-depth Technical Guide to the Keto-Enol Equilibrium of Cyclic Beta-Diketones in Solution

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the keto-enol tautomerism exhibited by cyclic beta-diketones in solution. It covers the fundamental principles governing this equilibrium, factors that influence the tautomeric ratio, quantitative data for key compounds, and detailed experimental protocols for analysis.

Keto-enol tautomerism is a fundamental chemical equilibrium between a keto form (a ketone or aldehyde) and an enol (an alcohol adjacent to a double bond).[1] For β-dicarbonyl compounds, this equilibrium is particularly significant. While acyclic β-diketones often favor the enol form due to stabilization from an intramolecular hydrogen bond forming a stable six-membered ring, cyclic β-diketones are structurally constrained.[2][3] The rigid ring structure prevents the formation of this intramolecular hydrogen bond, making their tautomeric behavior highly dependent on external factors such as the solvent.[2] In these cyclic systems, the enol form is often stabilized by intermolecular hydrogen bonding, leading to the formation of dimers or through interactions with solvent molecules.[2][4]

Caption: General equilibrium between the diketo and enol tautomers of a cyclic β-diketone.

Factors Influencing the Tautomeric Equilibrium

The position of the keto-enol equilibrium is sensitive to a variety of structural and environmental factors. Understanding these factors is critical for controlling and predicting the behavior of these compounds in different chemical systems.

Key Influencing Factors:

-

Solvent Polarity : This is one of the most significant factors. Polar solvents tend to stabilize the more polar keto tautomer, shifting the equilibrium in its favor.[2][5] Conversely, non-polar or aprotic solvents favor the less polar enol form.[6][7][8]

-

Hydrogen Bonding : Hydrogen-bonding solvents can stabilize the enol tautomer through intermolecular interactions.[5] In non-hydrogen-bonding solvents, enol forms of cyclic diketones can stabilize themselves by forming hydrogen-bonded dimers, making the equilibrium concentration-dependent.[2][4][9]

-

Concentration : In solvents where the enol form dimerizes for stability, the equilibrium can be influenced by the solute concentration.[4]

-

Temperature : The equilibrium constant is temperature-dependent. Variable temperature studies can be used to determine the thermodynamic parameters (ΔH and ΔS) of the tautomerization process.[10]

-

Molecular Structure : The presence of electron-withdrawing or bulky substituents on the ring can alter the acidity of the α-protons and introduce steric effects, thereby shifting the equilibrium position.[5][11]

Caption: Key factors that influence the position of the keto-enol equilibrium in solution.

Quantitative Data on Tautomeric Equilibria

The percentage of the enol tautomer for several common cyclic β-diketones has been determined in various solvents. The following tables summarize these findings.

Table 1: Enol Content of 2-Acetylcyclohexanone (ACHE)

| Solvent | Temperature (°C) | % Enol Content | Method | Reference |

|---|---|---|---|---|

| Water | 25 | > 40% | UV-Vis Spectroscopy | [6][7][8] |

| Dioxane | 25 | Almost 100% | UV-Vis Spectroscopy |[6][7][8] |

Table 2: Tautomeric Composition of Dimedone (5,5-dimethyl-1,3-cyclohexanedione)

| Solvent | Tautomer Ratio | Method | Reference |

|---|---|---|---|

| CDCl₃ | Appreciable quantities of both keto and enol forms are present. A keto:enol ratio of 2.9:1 (74% keto) has been reported. | ¹H NMR | [12][13] |

| DMSO-d₆ | The keto tautomer is the dominant species. | ¹H NMR | [9][12] |

| Solid State | Only the enol form is observed, stabilized by intermolecular hydrogen bonds. | ¹³C CP-MAS NMR |[9] |

Table 3: Tautomeric Composition of 1,3-Cyclohexanedione (CHD)

| Medium | Predominant Form | Notes | Method | Reference |

|---|---|---|---|---|

| Gas Phase | Diketo forms (chair and boat) are more stable than enol forms. | The chair-diketo is the lowest energy conformer. | Millimeter-Wave Spectroscopy, DFT Calculations | [14][15][16] |

| Cyclohexane | Equilibrium between keto and dimeric enol forms. | The equilibrium is concentration-dependent. | UV-Vis & NMR | [4] |

| Chloroform | Equilibrium between keto and dimeric enol forms. | The equilibrium is concentration-dependent. | UV-Vis & NMR | [4] |

| Nucleophilic Solvents (e.g., alcohols, ethers) | The enol form is stabilized by H-bonding with the solvent. | The UV absorption is independent of concentration. | UV-Vis |[4] |

Experimental Protocols for Analysis

The determination of keto-enol equilibrium constants is primarily achieved through spectroscopic methods, most notably Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy.

¹H NMR Spectroscopy Protocol

¹H NMR is a powerful quantitative tool because the proton exchange between keto and enol tautomers is typically slow on the NMR timescale, allowing for distinct signals from each species to be observed and integrated.[10][17]

Methodology:

-

Sample Preparation : Accurately weigh 10–20 mg of the cyclic β-diketone.[18] Dissolve the sample in 0.6–0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[18]

-

Spectrum Acquisition : Acquire the ¹H NMR spectrum. Ensure the spectral width is sufficient to capture all relevant signals, particularly the enolic hydroxyl proton which can be significantly downfield (> 10 ppm).[19]

-

Signal Assignment :

-

Keto Tautomer : Identify the signal for the methylene protons (–CO-CH₂-CO–). This peak typically appears in the δ 3–4 ppm region.[10]

-

Enol Tautomer : Identify the signal for the vinylic proton (–C(OH)=CH–). This peak typically appears in the δ 5–6 ppm region.[10] The enolic hydroxyl proton (–OH) is often broad and appears far downfield.

-

-

Integration : Carefully integrate the assigned signals for the keto and enol forms. It is crucial to perform multiple integrations and average the results for accuracy.[19]

-

Calculation :

-

Calculate the percentage of the enol form using the integral values. A correction factor must be applied to account for the different number of protons giving rise to each signal. % Enol = [Integral(enol CH) / (Integral(enol CH) + (Integral(keto CH₂) / 2))] * 100

-

The equilibrium constant (K_eq = [Enol]/[Keto]) can be calculated directly from the corrected integral ratio.[20] K_eq = [Integral(enol CH)] / [Integral(keto CH₂) / 2]

-

Caption: Experimental workflow for determining keto-enol equilibrium using ¹H NMR spectroscopy.

UV-Vis Spectroscopy Protocol

This method leverages the fact that the conjugated π-system of the enol tautomer gives rise to a characteristic UV-Vis absorption band that is absent in the non-conjugated keto form.[18][21]

Methodology:

-

Sample Preparation : Prepare a series of solutions of the cyclic β-diketone in the solvent of interest at various known concentrations.

-

Spectrum Acquisition : Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range (typically 200–400 nm).

-

Data Analysis :

-

Identify the absorption maximum (λ_max) corresponding to the π → π* transition of the enol tautomer.

-

The concentration of the enol form can be determined using the Beer-Lambert Law (A = εbc), provided the molar absorptivity (ε) of the pure enol form is known or can be estimated. For systems like 2-acetylcyclohexanone, where the interconversion is slow, the change in absorbance over time can be monitored to determine the equilibrium concentrations.[6]

-

Alternatively, computational methods can be combined with experimental spectra. Theoretical spectra for both pure keto and pure enol forms are calculated and compared with the experimental spectrum of the mixture to determine the tautomeric ratio.[22][23]

-

Conclusion

The keto-enol equilibrium of cyclic β-diketones is a complex phenomenon governed by a delicate balance of structural constraints and environmental influences. Unlike their acyclic counterparts, the inability to form intramolecular hydrogen bonds makes them particularly sensitive to solvent polarity, concentration, and temperature. Quantitative analysis, primarily through ¹H NMR and UV-Vis spectroscopy, provides precise measurement of the tautomeric ratios, which is essential for applications in synthesis, materials science, and drug development where the specific properties of one tautomer may be desired. The methodologies and data presented in this guide offer a robust framework for researchers to investigate and manipulate this important chemical equilibrium.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. electronicsandbooks.com [electronicsandbooks.com]

- 5. glaserr.missouri.edu [glaserr.missouri.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The keto-enol tautomerism of 2-acetylcyclohexanone (ACHE) was studied - askIITians [askiitians.com]

- 8. Tautomerization of 2-acetylcyclohexanone. 1. Characterization of keto-enol/enolate equilibria and reaction rates in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. cores.research.asu.edu [cores.research.asu.edu]

- 11. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 12. pubs.acs.org [pubs.acs.org]

- 13. β-Diketone (Beta-diketone) tautomerization ratio determined via 60 MHz benchtop NMR — Nanalysis [nanalysis.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Keto-enol tautomerism and conformational landscape of 1,3-cyclohexanedione from its free jet millimeter-wave absorption spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. benchchem.com [benchchem.com]

- 19. diverdi.colostate.edu [diverdi.colostate.edu]

- 20. Keto-enol equilibrium [sites.science.oregonstate.edu]

- 21. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 22. dial.uclouvain.be [dial.uclouvain.be]

- 23. Predicting Keto-Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States. A Case Study on Salicylideneanilines - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: The Use of 2-Acetyl-5,5-dimethylcyclohexane-1,3-dione in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetyl-5,5-dimethylcyclohexane-1,3-dione, also known as 2-acetyldimedone, is a key reagent in modern peptide chemistry. Its primary application is as a precursor for the 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (Dde) protecting group, which is instrumental for the orthogonal protection of primary amines, particularly the ε-amino group of lysine, in solid-phase peptide synthesis (SPPS).[1][2] The Dde group's stability to the reagents used for Fmoc and Boc deprotection allows for the selective deprotection of specific amine functionalities, enabling the synthesis of complex peptides, including branched and cyclic structures, as well as the site-specific attachment of labels and other moieties.[1][3]

The Dde protecting group is introduced to the free amine of an amino acid, and its subsequent removal is typically achieved through treatment with a dilute solution of hydrazine.[1][2] This process involves a nucleophilic attack by hydrazine on a carbonyl group of the dioxocyclohexylidene ring, followed by an intramolecular cyclization that releases the free amine and forms a stable pyrazole byproduct.[1]

Key Applications

-

Orthogonal Protection in Fmoc-SPPS: The Dde group is stable to the basic conditions (e.g., piperidine) used for Fmoc group removal and the acidic conditions (e.g., trifluoroacetic acid, TFA) for Boc group removal.[1][2][3] This orthogonality is fundamental for strategies requiring selective deprotection.

-

Synthesis of Branched and Cyclic Peptides: By selectively deprotecting a Dde-protected lysine side chain, a second peptide chain can be synthesized on the same resin, leading to branched peptides.[3] Similarly, intramolecular cyclization can be achieved by deprotecting a Dde group and reacting the liberated amine with a C-terminal activating group.

-